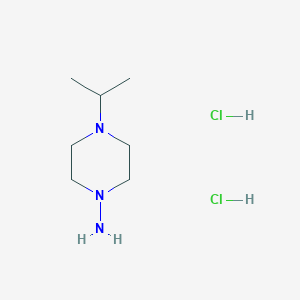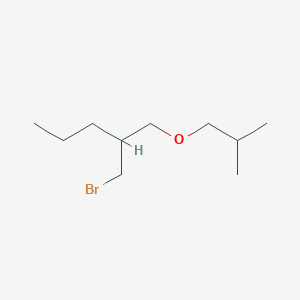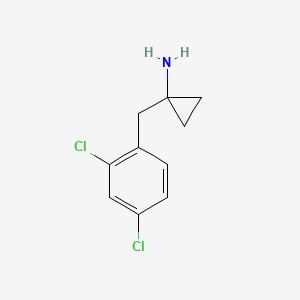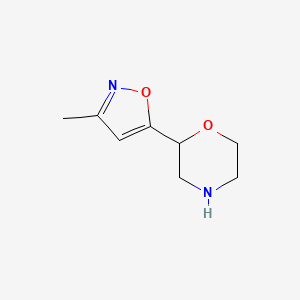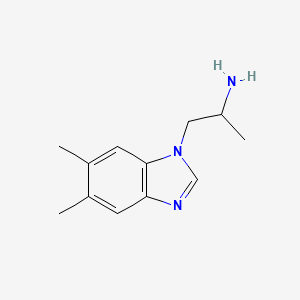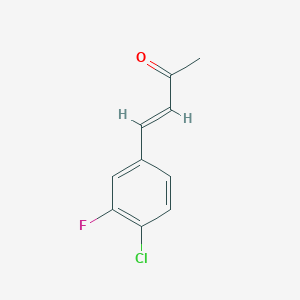
3-(2,5-Dimethylphenyl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-Dimethylphenyl)propanenitrile is an organic compound with the molecular formula C11H13N It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a propyl chain, which is further connected to a dimethyl-substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)propanenitrile can be achieved through several methods. One common approach involves the reaction of 2,5-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired nitrile compound.
Another method involves the use of Grignard reagents. In this approach, 2,5-dimethylbenzyl bromide is reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then treated with acrylonitrile to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ammoxidation of 2,5-dimethylbenzyl alcohol. This process involves the reaction of the alcohol with ammonia and oxygen in the presence of a catalyst, typically a metal oxide, to produce the nitrile compound.
化学反应分析
Types of Reactions
3-(2,5-Dimethylphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(2,5-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,5-Dimethylphenyl)propanamine.
Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.
科学研究应用
3-(2,5-Dimethylphenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2,5-Dimethylphenyl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific pathways.
相似化合物的比较
3-(2,5-Dimethylphenyl)propanenitrile can be compared with other similar compounds, such as:
- 3-(2,4-Dimethylphenyl)propanenitrile
- 3-(3,5-Dimethylphenyl)propanenitrile
- 3-(2,6-Dimethylphenyl)propanenitrile
These compounds share a similar structural framework but differ in the position of the methyl groups on the phenyl ring. The unique positioning of the methyl groups in this compound may influence its chemical reactivity and biological activity, making it distinct from its analogs.
属性
分子式 |
C11H13N |
|---|---|
分子量 |
159.23 g/mol |
IUPAC 名称 |
3-(2,5-dimethylphenyl)propanenitrile |
InChI |
InChI=1S/C11H13N/c1-9-5-6-10(2)11(8-9)4-3-7-12/h5-6,8H,3-4H2,1-2H3 |
InChI 键 |
GWUOEPNBQGXBOU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)CCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)
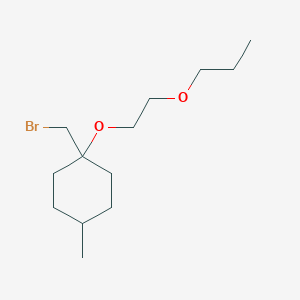
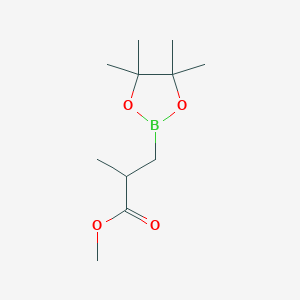
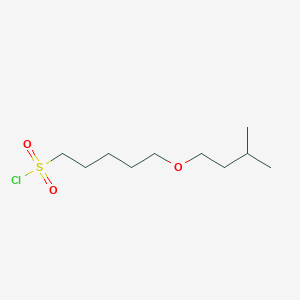

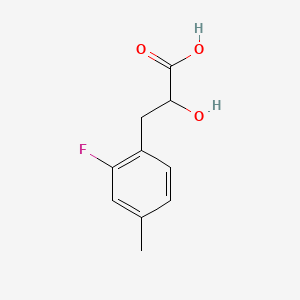
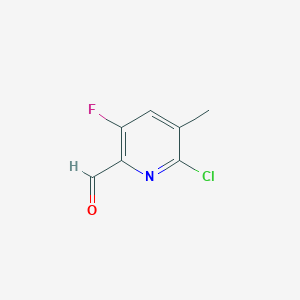
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)
